Kinase Inhibitor Patent Designation vs. NOS-Only 5-Nitroindazole: A Class-Level Pharmacological Divergence
5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole is explicitly listed as Example 23 in US Patent 7,186,716, which claims 3-pyrrolyl-indazoles as inhibitors of protein kinases including receptor tyrosine kinases (RTKs), cellular tyrosine kinases (CTKs), and serine-threonine kinases (STKs), with activity as cell proliferation inhibitors [1]. In contrast, 5-nitroindazole (lacking the 3-pyrrole) is documented as an inhibitor of nitric oxide synthase isoforms (iNOS IC₅₀ = 240 μM; cNOS IC₅₀ = 1.15 mM) [2] and MAO-B (IC₅₀ = 0.99 μM) [3], with no kinase inhibitory activity reported. Quantitative kinase inhibition IC₅₀ values for the specific compound 5-nitro-3-(1H-pyrrol-2-yl)-1H-indazole are not publicly disclosed in the patent or subsequent literature; however, the patent covers the compound under claims directed to protein kinase modulation.
| Evidence Dimension | Primary pharmacological target class |
|---|---|
| Target Compound Data | Claimed as protein kinase inhibitor (RTK/CTK/STK); quantitative IC₅₀ not publicly disclosed |
| Comparator Or Baseline | 5-Nitroindazole (CAS 5401-94-5): NOS inhibitor (iNOS IC₅₀ = 240 μM, cNOS IC₅₀ = 1.15 mM); MAO-B inhibitor (IC₅₀ = 0.99 μM); no kinase inhibition reported |
| Quantified Difference | Qualitative divergence in target class: kinase inhibition (claimed) vs. NOS/MAO inhibition (established for comparator) |
| Conditions | Patent claims based on kinase inhibition assays (US 7,186,716); NOS data from bovine brain cNOS and murine macrophage iNOS (Wolff et al. 1994); MAO-B data from human recombinant enzyme |
Why This Matters
Procurement for kinase-targeting research programs requires the 3-pyrrole substituent present in this compound; simple 5-nitroindazole lacks the claimed kinase pharmacology and cannot serve as a surrogate.
- [1] Wei, C. C.; Huang, P.; Xia, Y. 3-Pyrrol-pyridopyrazoles and 3-pyrrolyl-indazoles as novel kinase inhibitors. U.S. Patent 7,186,716, March 6, 2007. Example 23. View Source
- [2] Wolff, D. J.; Lubeskie, A.; Umansky, S. Arch. Biochem. Biophys. 1994, 311, 300–306. PMID: 7515613. 5-Nitroindazole iNOS IC₅₀ = 240 μM, cNOS IC₅₀ = 1.15 mM. View Source
- [3] Nitroindazole compounds inhibit MPTP oxidation by human MAO. 5-Nitroindazole MAO-B IC₅₀ = 0.99 μM, Kᵢ = 0.102 μM. View Source
